molecular formula C13H9BrClFOZn B14874166 2-(2-Chloro-4-fluorobenZyloxy)phenylZinc bromide

2-(2-Chloro-4-fluorobenZyloxy)phenylZinc bromide

Cat. No.: B14874166
M. Wt: 380.9 g/mol
InChI Key: TVVIIJTVKARBSY-UHFFFAOYSA-M
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Description

2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds. The presence of both chloro and fluoro substituents on the benzyl group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(2-chloro-4-fluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(2-chloro-4-fluorobenzyloxy)phenyl bromide+Zn2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide\text{2-(2-chloro-4-fluorobenzyloxy)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-(2-chloro-4-fluorobenzyloxy)phenyl bromide+Zn→2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities that could affect the reactivity of the organozinc compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Negishi Coupling: Typically involves a palladium or nickel catalyst, with THF as the solvent. The reaction is carried out under an inert atmosphere.

    Addition Reactions: Can react with various electrophiles like aldehydes and ketones to form secondary and tertiary alcohols.

Major Products

The major products formed from these reactions depend on the electrophile used. For example, in a Negishi coupling with an aryl halide, the product would be a biaryl compound.

Scientific Research Applications

2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide is used in various fields of scientific research:

    Chemistry: Employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Used in the modification of biomolecules for studying biological pathways.

    Medicine: Plays a role in the synthesis of potential therapeutic agents.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The molecular targets and pathways depend on the specific reaction it is involved in. For example, in a Negishi coupling, the organozinc compound transfers its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluorobenzyl bromide
  • 2-(2’-fluorobenzyloxy)phenylmagnesium bromide
  • 4-chloro-3-fluorobenzyl bromide

Uniqueness

2-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide is unique due to its dual halogen substituents, which enhance its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);2-chloro-4-fluoro-1-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-13-8-11(15)7-6-10(13)9-16-12-4-2-1-3-5-12;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

TVVIIJTVKARBSY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)OCC2=C(C=C(C=C2)F)Cl.[Zn+]Br

Origin of Product

United States

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